molecular formula C17H18N4O B2550828 1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea CAS No. 899991-02-7

1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B2550828
CAS No.: 899991-02-7
M. Wt: 294.358
InChI Key: VNOOBVHHIROXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is a urea-based heterocyclic compound featuring an indole core substituted with an ethyl group at the N1 position and a 3-methylpyridin-2-yl moiety linked via a urea bridge.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-21-11-14(13-8-4-5-9-15(13)21)19-17(22)20-16-12(2)7-6-10-18-16/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOOBVHHIROXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, with the CAS number 899991-02-7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to present a comprehensive overview.

The molecular formula of this compound is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of 294.35 g/mol. The compound's structure includes an indole ring and a pyridine moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number899991-02-7
Molecular FormulaC₁₇H₁₈N₄O
Molecular Weight294.35 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine rings have shown cytotoxic effects against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX inhibition were reported in the range of 0.02–0.04 μM, indicating strong potency compared to standard anti-inflammatory drugs .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of related compounds suggest that they may possess antibacterial properties. The minimum inhibitory concentration (MIC) against several bacterial strains was reported to be comparable to established antibiotics . However, specific data on the antimicrobial efficacy of this compound itself remains limited.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The structural features allow for binding to key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, further contributing to their therapeutic profiles .

Case Studies

A notable case study involved the synthesis and evaluation of a series of urea derivatives, including this compound. These studies focused on their effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), where significant reductions in cell viability were noted at specific concentrations .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

The compound is primarily investigated for its anticancer and anti-inflammatory properties.

Anticancer Activity

Research has indicated that 1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells.

Case Study Example : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among human cancer cell lines. The specific pathways involved were linked to the modulation of apoptotic markers, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages.

Research Findings : In vitro assays indicated that this compound significantly diminished inflammatory responses, highlighting its potential for treating chronic inflammatory conditions.

Synthesis and Structural Insights

The synthesis of this compound involves multi-step organic reactions typically utilized in medicinal chemistry. The structure includes an indole ring, which is essential for its biological activity.

Structural Formula

SMILES CCn1cc NC O Nc2ncccc2C c2ccccc21\text{SMILES CCn1cc NC O Nc2ncccc2C c2ccccc21}

Comparison with Similar Compounds

Urea-Based Indole Derivatives

Key Analogs :

  • 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs (7a–f) (): These compounds share the urea linkage but replace the 3-methylpyridine group with substituted phenyl rings. Table 1 in highlights their synthesis yields (75–92%), melting points (158–220°C), and NSC codes. The absence of pyridine/indole hybridization in these analogs may reduce binding specificity to kinase targets compared to the target compound .
  • BG14524 (1-(1-ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea) (): This analog substitutes the pyridine group with a flexible 3-(isopropoxy)propyl chain. The molecular weight (303.4 g/mol) and hydrophobicity of BG14524 differ significantly from the target compound, likely altering solubility and membrane permeability .

Structural Implications :

  • This could enhance interactions with biological targets like kinases .

Chalcone-Indole Hybrids

Key Analogs :

  • (E)-3-(4-Bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (3a) (): This chalcone replaces the urea group with a propenone linker. Crystallographic studies suggest that the planar chalcone moiety facilitates intercalation into DNA or enzyme active sites, a mechanism distinct from urea-based compounds .

Functional Differences :

  • Urea derivatives typically exhibit stronger hydrogen-bonding interactions due to the urea carbonyl and NH groups, whereas chalcones rely on keto-enol tautomerism for reactivity. This distinction may influence pharmacokinetic profiles, with ureas offering better metabolic stability .

Pyridine-Indole Hybrids

Key Analogs :

  • 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde (): This compound features a pyridine-indole hybrid but replaces the urea group with an aldehyde. The aldehyde’s electrophilic nature allows for Schiff base formation, contrasting with the urea’s hydrogen-bond donor/acceptor properties .

Data Tables

Table 1: Comparison of Urea-Based Analogs

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 3-Methylpyridin-2-yl ~310.4* Not Reported Not Given
BG14524 3-(Isopropoxy)propyl 303.4 Not Reported Not Given
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea (7a–f) Substituted phenyl 280–330 (est.) 158–220 75–92

*Calculated based on molecular formula.

Table 2: Functional Group Impact on Properties

Compound Type Key Functional Group Key Properties Potential Bioactivity
Target Urea Urea + Pyridine High H-bond capacity, moderate solubility Kinase inhibition, anticancer
Chalcone (3a) Propenone Planar structure, DNA intercalation Antiproliferative
Aldehyde Hybrid Aldehyde Electrophilic, reactive Antimicrobial, enzyme inhibition

Research Findings and Implications

  • Synthetic Efficiency : Urea analogs like 7a–f are synthesized in high yields (75–92%) via straightforward protocols , whereas the target compound’s synthesis may require more specialized conditions due to the pyridine-indole hybrid.
  • Biological Performance : The pyridine-urea motif in the target compound likely enhances target selectivity compared to chalcones or phenyl-substituted ureas, as seen in kinase inhibitor studies .
  • Limitations: No direct biological data for the target compound were found in the evidence. Further experimental validation is needed to confirm its efficacy and mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.